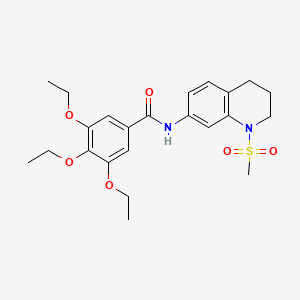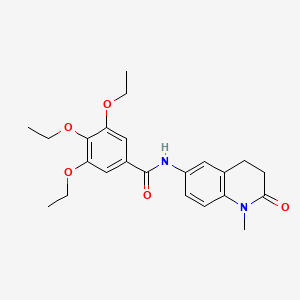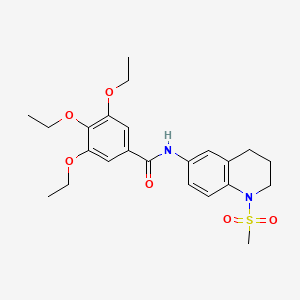
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 3,4,5-TE-MSTQ, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a drug for the treatment of various diseases. This compound has a wide range of applications due to its unique chemical structure and properties.
科学研究应用
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a drug for the treatment of various diseases. It has also been used as a model compound for studying the structure-activity relationships of other compounds. Furthermore, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and lipoxygenase, and as a modulator of signal transduction pathways, such as the MAPK pathway.
作用机制
The mechanism of action of 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 and lipoxygenase, by binding to their active sites and blocking their activity. It has also been suggested that 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ modulates signal transduction pathways, such as the MAPK pathway, by binding to specific receptors and activating them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ are not yet fully understood. However, it has been suggested that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
The main advantage of using 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ for laboratory experiments is its low cost and availability. It is also relatively stable and easy to handle. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in biochemical assays. In addition, the effects of this compound on living cells are not yet fully understood, which may limit its use in cell-based experiments.
未来方向
There are many potential future directions for 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ research. One possible direction is to investigate its effects on other enzymes and signal transduction pathways. It could also be used as a model compound to study the structure-activity relationships of other compounds. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Finally, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ could be used in cell-based experiments to study its effects on living cells.
合成方法
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ can be synthesized through a multi-step process. The first step involves the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3,4,5-triethoxybenzene in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ, in high yields. Other methods of synthesis have also been reported, such as the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-chloro-4,5-diethoxybenzene in the presence of a base, or the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 1,3-diethoxybenzene in the presence of a base.
属性
IUPAC Name |
3,4,5-triethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-5-29-20-13-17(14-21(30-6-2)22(20)31-7-3)23(26)24-18-11-10-16-9-8-12-25(19(16)15-18)32(4,27)28/h10-11,13-15H,5-9,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKDLJSAWDZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6572441.png)
![2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6572449.png)
![2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6572451.png)
![4-ethoxy-3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6572467.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572474.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572477.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572481.png)

![3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572489.png)
![3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572496.png)

![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6572525.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6572534.png)
![2,5-diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6572542.png)